N',N'-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine
Description
N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C10H25N3. It is a derivative of ethylenediamine, characterized by the presence of diethyl, methyl, and 2-methylphenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)12-11-16(4)13-15-10-8-7-9-14(15)3/h7-10H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBGDXHWSHTUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with diethylamine, methylamine, and 2-methylbenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include corresponding amides or nitriles.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted amines or other derivatives depending on the reactants used.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-methyl-N’-[2-(methylamino)ethyl]ethane-1,2-diamine
- N,N-Diethyl-N’-methylethylenediamine
- N-Methyl-1,2-phenylenediamine
Uniqueness
N’,N’-diethyl-N-methyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
